Cas no 2138207-98-2 (4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane)

4-(Bromomethyl)-4-(2-methylcyclohexyl)oxyoxane is a brominated oxane derivative featuring a 2-methylcyclohexyl ether substituent. This compound is of interest in synthetic organic chemistry due to its reactive bromomethyl group, which facilitates further functionalization through nucleophilic substitution or cross-coupling reactions. The presence of the sterically hindered 2-methylcyclohexyl moiety may influence regioselectivity in subsequent transformations. Its structural features make it a potential intermediate for the synthesis of complex cyclic ethers or chiral building blocks. The compound’s stability under standard conditions allows for straightforward handling and storage, while its defined reactivity profile enables precise modifications in multistep syntheses. Suitable for research applications requiring tailored molecular scaffolds.
4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane structure
2138207-98-2 structure
商品名:4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane
CAS番号:2138207-98-2
MF:C13H23BrO2
メガワット:291.22452378273
CID:5895503
PubChem ID:165792476

4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane 化学的及び物理的性質

名前と識別子

    • 4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane
    • EN300-1132598
    • 4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane
    • 2138207-98-2
    • インチ: 1S/C13H23BrO2/c1-11-4-2-3-5-12(11)16-13(10-14)6-8-15-9-7-13/h11-12H,2-10H2,1H3
    • InChIKey: QZUOSLARBXYRHR-UHFFFAOYSA-N
    • ほほえんだ: BrCC1(CCOCC1)OC1CCCCC1C

計算された属性

  • せいみつぶんしりょう: 290.08814g/mol
  • どういたいしつりょう: 290.08814g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 18.5Ų

4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1132598-1g
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane
2138207-98-2 95%
1g
$842.0 2023-10-26
Enamine
EN300-1132598-0.5g
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane
2138207-98-2 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1132598-1.0g
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane
2138207-98-2
1g
$0.0 2023-06-09
Enamine
EN300-1132598-2.5g
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane
2138207-98-2 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1132598-0.25g
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane
2138207-98-2 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1132598-5g
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane
2138207-98-2 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1132598-0.05g
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane
2138207-98-2 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1132598-10g
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane
2138207-98-2 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1132598-0.1g
4-(bromomethyl)-4-[(2-methylcyclohexyl)oxy]oxane
2138207-98-2 95%
0.1g
$741.0 2023-10-26

4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxane 関連文献

4-(bromomethyl)-4-(2-methylcyclohexyl)oxyoxaneに関する追加情報

4-(Bromomethyl)-4-(2-Methylcyclohexyl)Oxyoxane: A Comprehensive Overview

4-(Bromomethyl)-4-(2-Methylcyclohexyl)Oxyoxane is a compound with the CAS number 2138207-98-2, which has garnered significant attention in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a bromomethyl group with a 2-methylcyclohexyl group, both attached to an oxyoxane ring. The molecule's structure lends it versatile properties, making it a valuable component in various chemical reactions and applications.

Recent studies have highlighted the potential of 4-(Bromomethyl)-4-(2-Methylcyclohexyl)Oxyoxane in the synthesis of advanced polymers and biodegradable materials. Researchers have demonstrated that the compound's bromomethyl group can act as a reactive site for nucleophilic substitution reactions, enabling the formation of cross-linked polymer networks. These networks exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in high-performance materials.

The oxyoxane ring in the compound plays a crucial role in its reactivity and functionality. Oxyoxanes are known for their ability to undergo ring-opening polymerization under specific conditions, which has been leveraged to develop novel polymeric materials with tailored properties. In particular, the presence of the bromomethyl group introduces additional functionality, allowing for further chemical modifications and expansions of the material's applications.

Another area of interest is the use of 4-(Bromomethyl)-4-(2-Methylcyclohexyl)Oxyoxane in drug delivery systems. The compound's structure allows for the incorporation of bioactive molecules through controlled chemical reactions, enabling the development of targeted drug delivery vehicles. Recent research has shown promising results in encapsulating hydrophobic drugs within polymer matrices derived from this compound, enhancing their stability and bioavailability.

In terms of synthesis, 4-(Bromomethyl)-4-(2-Methylcyclohexyl)Oxyoxane is typically prepared through a multi-step process involving bromination and cyclization reactions. The optimization of these steps has been a focus of recent studies, with researchers exploring more efficient and environmentally friendly synthetic routes. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

The compound's 2-methylcyclohexyl group contributes to its stability and solubility properties. This group enhances the molecule's compatibility with organic solvents, facilitating its use in various chemical processes. Additionally, the steric effects introduced by the cyclohexyl group influence the reactivity of the bromomethyl group, providing chemists with precise control over reaction pathways.

From an environmental standpoint, 4-(Bromomethyl)-4-(2-Methylcyclohexyl)Oxyoxane has been evaluated for its biodegradability and eco-friendliness. Preliminary studies suggest that under certain conditions, the compound can undergo enzymatic degradation, reducing its environmental footprint. This property is particularly appealing for applications in sustainable chemistry and green materials development.

In conclusion, 4-(Bromomethyl)-4-(2-Methylcyclohexyl)Oxyoxane (CAS No 2138207-98-2) is a versatile compound with a wide range of potential applications in materials science, drug delivery, and sustainable chemistry. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new possibilities for this compound, its role in advancing chemical innovation is expected to grow significantly.

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